molecular formula C20H13BrClN3O4 B11202754 5-bromo-N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide

5-bromo-N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide

Cat. No.: B11202754
M. Wt: 474.7 g/mol
InChI Key: WLMPZZMACNTOJG-UHFFFAOYSA-N
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Description

5-bromo-N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide. This specific compound features a complex structure with multiple functional groups, including bromine, chlorine, methoxy, and oxadiazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Bromination and chlorination:

    Coupling reactions: The final coupling of the oxadiazole derivative with the furan ring can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of halogens (bromine and chlorine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can target the oxadiazole ring.

    Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Thionyl chloride (SOCl2): Used for chlorination reactions.

    EDCI: Used as a coupling reagent in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

5-bromo-N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H13BrClN3O4

Molecular Weight

474.7 g/mol

IUPAC Name

5-bromo-N-[4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H13BrClN3O4/c1-27-15-7-4-12(22)10-14(15)20-24-18(25-29-20)11-2-5-13(6-3-11)23-19(26)16-8-9-17(21)28-16/h2-10H,1H3,(H,23,26)

InChI Key

WLMPZZMACNTOJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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